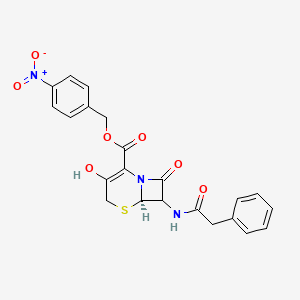
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a complex organic compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol . This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is characterized by its unique structure, which includes a nitrobenzyl group, a phenylacetamino group, and a cephem core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid as the core structure.
Acylation: The amino group at the 7-position is acylated with phenylacetic acid to form 7-phenylacetamino-3-cephem-4-carboxylic acid.
Hydroxylation: The 3-position is hydroxylated to introduce the hydroxy group.
Esterification: The carboxyl group at the 4-position is esterified with p-nitrobenzyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research :
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar core structure but different side chains.
Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefuroxime: A cephalosporin with a different spectrum of activity.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. The presence of the p-nitrobenzyl group enhances its stability and allows for targeted modifications to improve its efficacy and spectrum of activity .
Properties
Molecular Formula |
C22H19N3O7S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl (6R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c26-16-12-33-21-18(23-17(27)10-13-4-2-1-3-5-13)20(28)24(21)19(16)22(29)32-11-14-6-8-15(9-7-14)25(30)31/h1-9,18,21,26H,10-12H2,(H,23,27)/t18?,21-/m1/s1 |
InChI Key |
AJAYYHYWTPEASL-BDPMCISCSA-N |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile](/img/structure/B8625663.png)


![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


![2-[(3-methoxy-4-ethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8625708.png)


![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)


